![molecular formula C8H4FN3 B12970102 3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a fluorine atom at the 3-position and a cyano group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridine with a suitable nitrile source under the influence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups present.
Substitution: The fluorine atom and cyano group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Uniqueness
3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and cyano group at specific positions enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H4FN3 |
|---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H |
InChI Key |
CLTWJCUIJHGPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)F)N=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)


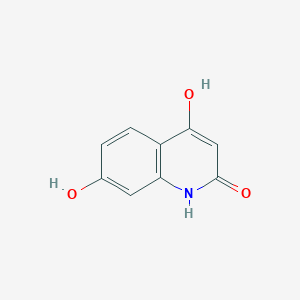
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
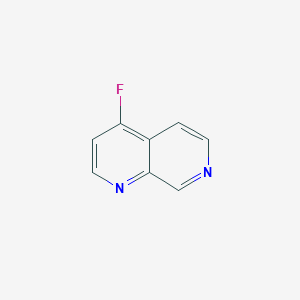
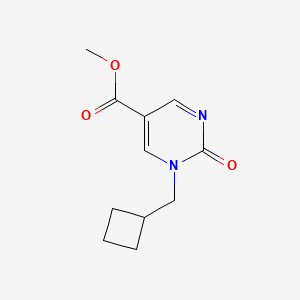
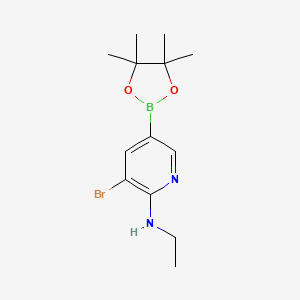
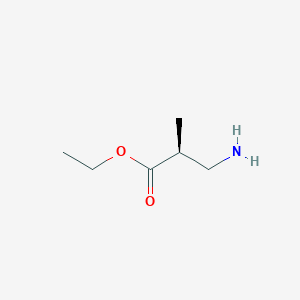
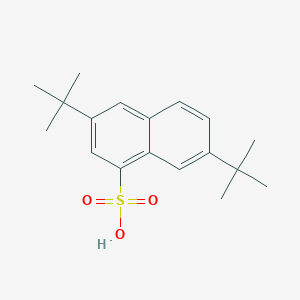
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)


